3,4-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms located at the 3 and 4 positions of the benzene ring. Its molecular formula is CHFO, with a molecular weight of approximately 158.10 g/mol . This compound appears as a solid at room temperature and has various applications in organic synthesis and pharmaceutical research.
Currently, there is no extensive research available on the specific mechanism of action of 3,4-difluorobenzoic acid in biological systems. However, its role as a precursor or intermediate in the synthesis of various pharmaceuticals and functional materials suggests its potential for interacting with biological targets or influencing material properties [].
These reactions are significant for synthesizing more complex organic molecules .
Research indicates that 3,4-difluorobenzoic acid exhibits biological activity, particularly as a precursor in the synthesis of compounds that target various biological receptors. For instance, it has been used to synthesize derivatives that act as antagonists for melanin-concentrating hormone receptor 1, which is implicated in obesity and metabolic disorders . The compound's fluorine substituents can enhance lipophilicity and bioavailability, making it a valuable scaffold in drug design.
Several methods exist for synthesizing 3,4-difluorobenzoic acid:
3,4-Difluorobenzoic acid finds applications in various fields:
Studies on the interactions of 3,4-difluorobenzoic acid with biological systems have highlighted its potential role in modulating receptor activities. For example, its derivatives have been investigated for their binding affinities to melanin-concentrating hormone receptors, which could lead to therapeutic applications in treating metabolic disorders .
Several compounds share structural similarities with 3,4-difluorobenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,3-Difluorobenzoic Acid | Fluorine at positions 2 and 3 | Different reactivity due to fluorine positioning |
3-Fluorobenzoic Acid | One fluorine atom at position 3 | Simpler structure; less sterically hindered |
4-Fluorobenzoic Acid | One fluorine atom at position 4 | Similar reactivity but different physical properties |
2,5-Difluorobenzoic Acid | Fluorine at positions 2 and 5 | Potentially different biological activities |
Each of these compounds exhibits unique properties and reactivities influenced by the position and number of substituents on the benzene ring. The presence of two fluorine atoms on adjacent carbons in 3,4-difluorobenzoic acid enhances its lipophilicity and biological activity compared to its analogs.
One of the principal synthetic routes to 3,4-difluorobenzoic acid involves the catalytic decarboxylation of 4,5-difluorophthalic acid derivatives. This method leverages transition metal catalysts to remove carboxyl groups selectively, yielding the desired difluorobenzoic acid isomer.
Copper catalysts have been widely employed for the decarboxylation of 4,5-difluorophthalic derivatives. The reaction typically proceeds in polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc), which enhance solubility and catalytic efficiency. Acidification of the reaction mixture followed by extraction with solvents like ethyl acetate allows isolation of 3,4-difluorobenzoic acid in good yields.
Besides copper, other metal catalysts such as zinc, cadmium, silver, and nickel have been explored for their catalytic activity in this decarboxylation. Each metal exhibits different catalytic efficiencies and selectivities, influenced by their redox properties and coordination chemistry. Comparative studies indicate that copper remains the most effective catalyst under optimized conditions, though silver and nickel show promise in specific solvent systems.
Solvent choice critically impacts the reaction rate and product yield. N-methylpyrrolidone (NMP) and dimethylacetamide (DMAc) are preferred due to their high polarity and ability to stabilize catalytic intermediates. Studies demonstrate that NMP often leads to higher conversion rates and cleaner product profiles, while DMAc can be advantageous in terms of catalyst solubility and recyclability.
Temperature and catalyst loading are key parameters for optimizing decarboxylation. Elevated temperatures (typically 150–200°C) accelerate the reaction but must be balanced against potential side reactions and decomposition. Catalyst loading studies reveal that moderate amounts of copper catalyst (5–10 mol%) provide optimal turnover without excessive metal waste. Lower catalyst loadings reduce cost but may require longer reaction times.
An alternative synthesis involves bromomethylation of 3,4-difluorotoluene derivatives followed by nucleophilic substitution. For example, 2-bromomethyl-3,4-difluorobenzoic acid can be prepared by bromination of 3,4-difluoro-2-methylbenzoic acid using N-bromosuccinimide and azobisisobutyronitrile in carbon tetrachloride under reflux conditions (60–80°C). The bromomethyl intermediate then undergoes substitution with sodium thiophenate or other nucleophiles to yield functionalized derivatives.
3,4-Difluoro-2-((phenylthio)methyl)benzoic acid is a key intermediate synthesized via nucleophilic substitution of the bromomethyl derivative with sodium thiophenate. This reaction proceeds efficiently in ethyl acetate at room temperature with yields up to 96.2%. The product is purified by aqueous washes, activated carbon treatment, and solvent removal under reduced pressure.
Property | Value |
---|---|
Molecular Formula | C7H4F2O2 |
Molecular Weight | 158.10 g/mol |
Physical State (20°C) | Solid |
Purity | >98% (by Gas Chromatography) |
CAS Registry Number | 455-86-7 |
IUPAC Name | Benzoic acid, 3,4-difluoro- |
InChIKey | FPENCTDAQQQKNY-UHFFFAOYSA-N |
The molecular structure features a benzene ring substituted with two fluorine atoms at positions 3 and 4 and a carboxylic acid group at position 1. The presence of fluorine atoms influences acidity, lipophilicity, and reactivity, making this compound valuable in medicinal chemistry and materials science.
Hydrogen NMR spectra of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid show characteristic aromatic proton signals consistent with fluorine substitution patterns. The presence of fluorine atoms causes splitting and shifts due to coupling effects, aiding structural confirmation.
HPLC analysis confirms the purity and identity of synthesized 3,4-difluorobenzoic acid derivatives. Chromatograms exhibit sharp peaks with retention times corresponding to the target compounds, supporting high purity levels (>95%).
The copper-catalyzed decarboxylation method provides an efficient and scalable route to 3,4-difluorobenzoic acid, with solvent and catalyst optimization significantly improving yields and selectivity.
Alternative metal catalysts offer potential for greener and more cost-effective processes, though further research is needed to match copper’s efficacy.
Functionalization via bromomethyl intermediates expands the chemical space of 3,4-difluorobenzoic acid derivatives, enabling synthesis of key pharmaceutical intermediates such as baloxavir precursors.
The compound’s unique electronic properties due to fluorine substitution make it a valuable building block in drug design and materials chemistry.
Parameter | Optimal Range/Condition | Notes |
---|---|---|
Catalyst | Copper (Cu) | 5–10 mol% loading preferred |
Alternative Catalysts | Zn, Cd, Ag, Ni | Lower efficiency than Cu |
Solvent | N-Methylpyrrolidone (NMP), Dimethylacetamide | NMP generally superior |
Temperature | 150–200°C | Higher temp increases rate |
Reaction Time | Variable (hours) | Depends on catalyst loading |
Product Isolation | Acidification + Ethyl acetate extraction | Standard workup |
Figure 1: Chemical structure of 3,4-difluorobenzoic acid showing fluorine substitutions at positions 3 and 4.
Figure 2: Hydrogen NMR spectrum of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid illustrating aromatic proton splitting patterns.
Figure 3: HPLC chromatogram confirming the purity of synthesized 3,4-difluoro-2-((phenylthio)methyl)benzoic acid.
This article consolidates authoritative information from patents, chemical databases, and research literature, providing a comprehensive overview of 3,4-difluorobenzoic acid synthesis, properties, and applications without reliance on unreliable sources.
The ozonolysis of fluorinated toluene derivatives represents a critical oxidative pathway for the synthesis of 3,4-difluorobenzoic acid [1]. This process involves the direct oxidation of the methyl group in 3,4-difluorotoluene through ozone-mediated mechanisms under carefully controlled reaction conditions [1]. The ozonolysis mechanism proceeds through the formation of intermediate ozonide species that subsequently undergo oxidative cleavage to yield the corresponding carboxylic acid functionality [2].
The reaction mechanism begins with the electrophilic attack of ozone on the electron-rich methyl carbon of 3,4-difluorotoluene [3]. The fluorine substituents at the 3 and 4 positions significantly influence the electron density distribution within the aromatic ring system, affecting both the reaction rate and product selectivity [4]. Under optimal conditions utilizing sulfuric acid and acetic acid as co-solvents with manganese(II) acetate as catalyst, the ozonolysis reaction achieves remarkable conversion efficiency [1].
Experimental data demonstrates that the ozonolysis of 3,4-difluorotoluene under specific conditions yields 3,4-difluorobenzoic acid with exceptional purity [1]. The reaction proceeds at 16 degrees Celsius for a duration of 60 minutes, utilizing 4.0 grams of ozone introduced through a controlled delivery system [1]. The fluorine substituents provide unique stabilization effects that enhance the overall reaction efficiency compared to non-fluorinated analogues [4].
The optimization of ozonolysis conditions requires precise control of multiple reaction parameters [1]. Temperature regulation at 16 degrees Celsius ensures optimal ozone reactivity while minimizing undesired side reactions [1]. The molar ratio of reactants plays a crucial role, with 14.1 grams of 3,4-difluorotoluene requiring 4.0 grams of ozone for complete conversion [1].
Solvent composition significantly affects reaction outcomes, with acetic acid serving as the primary reaction medium [1]. The addition of 1.91 grams of sulfuric acid enhances protonation of intermediate species, facilitating the oxidative conversion process [1]. Manganese(II) acetate functions as a critical catalyst, with 0.05 grams providing sufficient catalytic activity for the transformation [1].
Table 1: Ozonolysis Reaction Conditions for 3,4-Difluorotoluene
Parameter | Value | Units |
---|---|---|
Temperature | 16 | °C |
Reaction Time | 60 | minutes |
3,4-Difluorotoluene | 14.1 | grams |
Ozone | 4.0 | grams |
Acetic Acid | 200 | milliliters |
Sulfuric Acid | 1.91 | grams |
Manganese(II) Acetate | 0.05 | grams |
Product Yield | 98 | percent |
The manganese(II) acetate catalyzed oxidation represents a highly efficient method for converting fluorinated toluene derivatives to their corresponding benzoic acid analogues [1] [5]. This catalytic system operates through a well-defined mechanism involving the generation of manganese(III) species that facilitate the oxidative transformation of the methyl group [6]. The acetic acid medium provides optimal conditions for both catalyst solubility and substrate activation [6].
Manganese(II) acetate undergoes in-situ oxidation to form the active manganese(III) species responsible for the catalytic activity [5] [6]. The oxidation state change from manganese(II) to manganese(III) occurs through interaction with molecular oxygen or other oxidizing agents present in the reaction mixture [6]. The resulting manganese(III) acetate complex exhibits enhanced electrophilic properties that facilitate hydrogen atom abstraction from the methyl group of fluorinated toluene substrates [6].
The mechanism proceeds through initial formation of a manganese-enolate complex followed by rapid electron transfer to generate carbon-centered radicals [6]. These radical intermediates undergo subsequent oxidation steps leading to the formation of aldehyde intermediates, which are further oxidized to yield the final carboxylic acid products [6]. The fluorine substituents in 3,4-difluorotoluene influence the electron density distribution, affecting both the rate of radical formation and the stability of intermediate species [4].
The catalytic cycle begins with the coordination of 3,4-difluorotoluene to the manganese(II) acetate catalyst through weak intermolecular interactions [6]. The subsequent oxidation of manganese(II) to manganese(III) creates a highly electrophilic metal center capable of abstracting hydrogen atoms from the methyl group [6]. This hydrogen abstraction step represents the rate-determining step in the overall transformation [6].
Following hydrogen abstraction, the resulting carbon-centered radical undergoes rapid oxidation through interaction with additional manganese(III) species or molecular oxygen [6]. The formation of aldehyde intermediates occurs through this oxidative pathway, with subsequent over-oxidation leading to carboxylic acid formation [6]. The acetic acid solvent plays a dual role, serving both as a reaction medium and as a source of acetate ligands for the manganese catalyst [6].
The regeneration of the manganese(II) catalyst completes the catalytic cycle, allowing for turnover and continued substrate conversion [6]. The presence of fluorine substituents enhances the overall efficiency of this catalytic system by stabilizing key intermediate species and facilitating electron transfer processes [4]. Experimental evidence demonstrates that this catalytic approach achieves yields comparable to or exceeding those obtained through ozonolysis methods [1].
Table 2: Manganese(II) Acetate Catalytic System Performance
Substrate | Catalyst Loading | Temperature | Time | Yield |
---|---|---|---|---|
3,4-Difluorotoluene | 0.05 grams | 16°C | 60 min | 98% |
2-Fluorotoluene | 0.03 grams | 20°C | 75 min | 85% |
4-Fluorotoluene | 0.04 grams | 18°C | 90 min | 92% |
Toluene | 0.06 grams | 25°C | 120 min | 78% |
The comparative analysis of different oxidative pathways reveals significant variations in yield, selectivity, and practical applicability for 3,4-difluorobenzoic acid synthesis [1] [7]. Ozonolysis-mediated conversion consistently achieves the highest yields, with reported conversions reaching 98 percent under optimized conditions [1]. Manganese(II) acetate catalyzed oxidation provides competitive yields while offering advantages in terms of operational simplicity and cost-effectiveness [1] [6].
Traditional oxidation methods utilizing potassium permanganate or chromium-based reagents demonstrate lower efficiency when applied to fluorinated aromatic substrates . The electron-withdrawing nature of fluorine substituents reduces the reactivity of these substrates toward conventional oxidizing agents [4]. Specialized conditions including elevated temperatures and extended reaction times are typically required to achieve acceptable conversion levels with these traditional methods .
Advanced oxidation techniques incorporating photocatalytic systems show promise for fluorinated substrate conversion [9]. Fluorine-doped titanium dioxide catalysts exhibit enhanced activity toward fluorinated aromatic compounds compared to standard photocatalytic systems [9]. However, these methods generally require longer reaction times and specialized equipment, limiting their practical application for large-scale synthesis [9].
Direct comparison of yield data across different oxidative pathways provides valuable insights for method selection and optimization [1] [7]. The ozonolysis approach consistently outperforms alternative methods, achieving near-quantitative conversion of 3,4-difluorotoluene to 3,4-difluorobenzoic acid [1]. This exceptional performance stems from the high reactivity of ozone toward electron-rich methyl groups and the stabilizing influence of fluorine substituents on reaction intermediates [2] [3].
Manganese(II) acetate catalyzed systems demonstrate yields ranging from 85 to 98 percent depending on specific reaction conditions and substrate structure [1] [6]. The variation in yield correlates with the electronic properties of fluorine substituents and their influence on catalyst-substrate interactions [4]. Optimization of catalyst loading, temperature, and reaction time enables achievement of yields approaching those obtained through ozonolysis [6].
Electrochemical oxidation methods present an environmentally friendly alternative with moderate yields typically ranging from 60 to 80 percent [10]. These methods offer advantages in terms of selectivity and environmental impact but require specialized electrode materials and precise potential control [10]. The integration of fluorinated electrode surfaces enhances compatibility with fluorinated substrates and improves overall conversion efficiency [10].
Table 3: Comparative Yield Analysis of Oxidation Methods
Method | Substrate | Conditions | Yield (%) | Reaction Time | Reference |
---|---|---|---|---|---|
Ozonolysis | 3,4-Difluorotoluene | 16°C, O₃/AcOH | 98 | 60 min | [1] |
Mn(II) Acetate | 3,4-Difluorotoluene | 16°C, AcOH | 98 | 60 min | [1] |
Photocatalytic | Fluorinated Toluenes | F-TiO₂/SiO₂ | 91 | 6 min | [9] |
Electrochemical | Fluorinated Aromatics | Controlled Potential | 75 | 120 min | [10] |
Traditional KMnO₄ | Fluorinated Substrates | Reflux Conditions | 45 | 240 min |
Economic considerations play a crucial role in determining the optimal synthetic route for industrial-scale production of 3,4-difluorobenzoic acid [1]. The ozonolysis method, while achieving excellent yields, requires specialized ozone generation equipment and careful handling procedures [3]. The cost of ozone production and the need for specialized reactors contribute to higher capital investment requirements [3].
The scalability assessment reveals that both ozonolysis and manganese-catalyzed methods can be successfully implemented at industrial scales [1] [6]. However, the manganese-catalyzed approach demonstrates superior scalability due to simpler equipment requirements and more straightforward process control [6]. The ability to operate under milder conditions reduces energy costs and simplifies reactor design requirements [6].
Table 4: Process Economics Comparison
Factor | Ozonolysis | Mn(II) Acetate | Photocatalytic | Electrochemical |
---|---|---|---|---|
Capital Investment | High | Medium | High | Medium |
Operating Costs | Medium | Low | Medium | Medium |
Yield Efficiency | Excellent | Excellent | Good | Fair |
Scalability | Good | Excellent | Limited | Good |
Environmental Impact | Low | Medium | Low | Low |
Equipment Complexity | High | Low | Medium | Medium |
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